BenchChemオンラインストアへようこそ!

Alflutinib Mesylate

CYP3A4 induction Drug-drug interaction Pharmacokinetics

Alflutinib mesylate (Furmonertinib; AST2818) is a third-generation, orally active, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to irreversibly target both EGFR-sensitizing mutations and the T790M acquired resistance mutation. It is distinguished by high brain penetrance and a broad mutational coverage profile encompassing del19, L858R, T790M, exon 20 insertions, and uncommon mutations including G719X, S768I, and L861Q.

Molecular Formula C29H35F3N8O5S
Molecular Weight 664.7 g/mol
CAS No. 2130958-55-1
Cat. No. B605307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlflutinib Mesylate
CAS2130958-55-1
SynonymsAlflutinib mesylate, AST-2818 mesylate, AST2818;  AST-2818;  AST 2818; 
Molecular FormulaC29H35F3N8O5S
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O
InChIInChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4)
InChIKeyWDPGHXINXNBHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alflutinib Mesylate (CAS 2130958-55-1): Third-Generation EGFR Inhibitor for T790M-Resistant and CNS-Active NSCLC Research


Alflutinib mesylate (Furmonertinib; AST2818) is a third-generation, orally active, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to irreversibly target both EGFR-sensitizing mutations and the T790M acquired resistance mutation . It is distinguished by high brain penetrance and a broad mutational coverage profile encompassing del19, L858R, T790M, exon 20 insertions, and uncommon mutations including G719X, S768I, and L861Q [1]. Approved in China in March 2021 for advanced EGFR T790M-positive NSCLC, the compound is primarily metabolized by CYP3A4 and also acts as a potent CYP3A4 inducer (EC₅₀ = 0.25 μM), a dual characteristic with implications for drug-drug interaction study design [2].

Why Generic Third-Generation EGFR Inhibitor Substitution Is Not Advisable in Alflutinib Mesylate-Focused Research


While multiple third-generation EGFR TKIs (osimertinib, aumolertinib, furmonertinib) target the T790M resistance mutation, direct substitution in research or clinical procurement is confounded by material differences in mutational spectrum coverage, pharmacokinetic self-induction liability, and CNS penetration profiles. Alflutinib mesylate exhibits potent CYP3A4 autoinduction with an EC₅₀ of 0.25 μM—comparable to rifampin—which creates time- and dose-dependent nonlinear pharmacokinetics not observed uniformly across the class [1]. Furthermore, differential activity against rare EGFR variants (e.g., S768I) and distinct cardiovascular safety signals (e.g., QTc prolongation incidence) preclude the assumption of functional interchangeability without specific experimental validation [2].

Quantitative Differentiation Evidence for Alflutinib Mesylate Versus Comparator Third-Generation EGFR TKIs


Differential CYP3A4 Induction Potency of Alflutinib Mesylate Versus Rifampin and Class Comparators

Alflutinib mesylate is a potent CYP3A4 inducer with an EC₅₀ of 0.25 μM for CYP3A4 mRNA induction in human hepatocytes, a value comparable to the strong clinical inducer rifampin [1]. This self-induction property leads to nonlinear, time-dependent pharmacokinetics following multiple dosing—a characteristic not universally shared among third-generation EGFR TKIs [1].

CYP3A4 induction Drug-drug interaction Pharmacokinetics Hepatocyte assay

Comparative Inhibition of Rare EGFR S768I Mutation by Alflutinib, Almonertinib, and Osimertinib

In CRISPR-engineered EGFR S768I-mutant cell lines, alflutinib mesylate demonstrated effective inhibition of cell viability and proliferation, with activity mediated through ERK and AKT pathway blockade . This inhibition was compared against the first-generation (gefitinib), second-generation (afatinib), and third-generation (osimertinib, almonertinib) EGFR TKIs .

EGFR S768I Rare EGFR mutation Cell viability IC₅₀

Food Effect on Alflutinib Mesylate Oral Bioavailability in Healthy Subjects

In a randomized, open-label, crossover study in 16 healthy Chinese male subjects, administration of alflutinib mesylate (80 mg single oral dose) with a high-fat meal increased peak plasma concentration (Cmax) by approximately 53% and total exposure (AUC) by approximately 32% compared to fasting conditions [1]. In contrast, the peak concentration of its active metabolite AST5902 decreased by approximately 20%, with an 8% reduction in AUC [1].

Food effect Bioavailability Pharmacokinetics Oral absorption

Distinct QTc Prolongation Safety Profile of Furmonertinib Relative to Osimertinib

QTc interval prolongation represents a class-specific adverse event among third-generation EGFR TKIs, yet the incidence and grade distribution differ meaningfully between agents. Furmonertinib (alflutinib) demonstrates a distinct QTc prolongation profile characterized predominantly by grade 1–2 events (<500 ms), while osimertinib has been associated with more frequent and higher-grade QTc prolongation in comparative analyses [1].

QTc prolongation Cardiotoxicity Adverse events Safety pharmacology

Validated Research and Procurement Application Scenarios for Alflutinib Mesylate Based on Quantitative Evidence


Drug-Drug Interaction (DDI) and CYP3A4 Induction Studies

Alflutinib mesylate is an optimal positive control or test article for CYP3A4 induction assays due to its potent and quantifiable induction profile (EC₅₀ = 0.25 μM; Emax 9.24–11.2 fold) comparable to rifampin [1]. Its dual role as both a CYP3A4 substrate and inducer makes it particularly valuable for investigating autoinduction-mediated nonlinear pharmacokinetics and for validating in vitro-to-in vivo extrapolation (IVIVE) models of enzyme induction [1].

Preclinical Studies Targeting Rare or Uncommon EGFR Mutations

For research programs focused on EGFR variants beyond classical T790M and exon 19 deletions, alflutinib mesylate provides validated inhibitory activity against rare mutations including S768I, G719X, and L861Q [1]. The documented head-to-head comparison data against multiple generations of EGFR TKIs in S768I-mutant models supports its selection as a reference third-generation TKI for uncommon mutation profiling studies .

Oral Bioavailability and Food-Effect Pharmacokinetic Studies

Alflutinib mesylate's well-characterized food-effect profile—with quantitative data showing +53% Cmax and +32% AUC under fed conditions—enables its use as a model compound for investigating formulation optimization, fed/fasted state absorption, and metabolite kinetics (parent-to-metabolite AST5902 ratio) in oral drug delivery research [1].

CNS Penetration and Brain Metastasis Model Studies

Alflutinib mesylate is documented as a highly brain-penetrant EGFR inhibitor with established clinical CNS activity, including a CNS objective response rate (ORR) of 66% in patients with CNS metastases [1]. This makes it a relevant tool compound for preclinical investigations of blood-brain barrier penetration, intracranial tumor models, and leptomeningeal metastasis research where brain exposure is a critical experimental variable [1].

Quote Request

Request a Quote for Alflutinib Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.